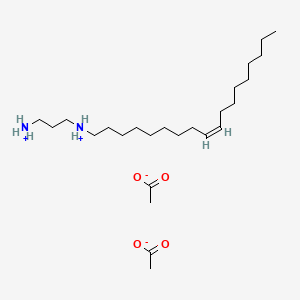
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate is a chemical compound with the molecular formula C25H52N2O4 and a molecular weight of 444.69138 g/mol . It is also known by other names such as 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (1:2) and acetic acid, N’-[(E)-octadec-9-enyl]propane-1,3-diamine . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and two ammonium groups, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
The synthesis of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate typically involves the reaction of 1,3-propanediamine with octadec-9-enylamine in the presence of acetic acid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate involves its interaction with cell membranes, leading to increased membrane permeability and disruption of cellular processes . The compound targets specific molecular pathways, including those involved in membrane integrity and protein synthesis, resulting in its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate can be compared with similar compounds such as:
1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (12): Similar structure but different functional groups.
N-Oleyltrimethylenediamine, diacetate: Similar long hydrocarbon chain but different amine groups.
1,3-Propanediamine, N-(9Z)-9-octadecenyl-, diacetate: Similar backbone but different substitution patterns.
Eigenschaften
CAS-Nummer |
7173-67-3 |
|---|---|
Molekularformel |
C25H52N2O4 |
Molekulargewicht |
444.7 g/mol |
IUPAC-Name |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;diacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2(3)4/h9-10,23H,2-8,11-22H2,1H3;2*1H3,(H,3,4)/b10-9-;; |
InChI-Schlüssel |
RYWKPLKIXPVEKP-XXAVUKJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)


![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)

![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)




![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

![2-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13763556.png)

